

A Technical Guide to 3-(N-Carbobenzyloxy-amino)-2,6-dioxopiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-N-Cbz-amino-2,6-Dioxo-piperidine

Cat. No.: B1302031

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Carbobenzyloxy-amino)-2,6-dioxopiperidine, also known as benzyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry. Its structure, a glutarimide ring substituted with a carbobenzyloxy (Cbz)-protected amine, makes it a valuable building block for the synthesis of more complex molecules, most notably immunomodulatory drugs. The piperidine-2,6-dione core is a recognized pharmacophore, and the Cbz protecting group allows for selective chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

The compound exists in both racemic and enantiomerically pure forms, with distinct CAS numbers for each. The (S)-enantiomer is particularly significant as it is a precursor to the chiral drug Lenalidomide.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Data

The key physicochemical properties of **3-N-Cbz-amino-2,6-Dioxo-piperidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	24666-55-5 (Racemic)	[3]
22785-43-9 ((S)-enantiomer)	[1]	
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₄	[1][3]
Molecular Weight	262.26 g/mol	[1][3]
IUPAC Name	benzyl N-(2,6-dioxopiperidin-3-yl)carbamate	[3]
benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate ((S)-enantiomer)	[1]	
Synonyms	3-N-Cbz-Amino-2,6-dioxopiperidine; N-(2,6-Dioxo-3-piperidinyl)carbamic acid phenylmethyl ester	[3]
Boiling Point	520.2°C at 760 mmHg	[3]
Density	1.31 g/cm ³	[3]
Purity	Typically ≥98%	[3]

Synthesis and Experimental Protocols

The synthesis of **3-N-Cbz-amino-2,6-Dioxo-piperidine** is typically achieved through a two-step process starting from L-glutamine. The first step involves the protection of the α -amino group with a carbobenzyloxy (Cbz) group, followed by a cyclization reaction to form the desired piperidine-2,6-dione ring.

Step 1: N-Cbz Protection of L-Glutamine

This procedure utilizes the Schotten-Baumann reaction conditions for the protection of the primary amine of L-glutamine.[4][5]

Materials:

- L-Glutamine (1.0 equivalent)
- Sodium Carbonate (Na_2CO_3) (2.5 equivalents)
- Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
- Deionized Water
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)

Protocol:

- Dissolve L-Glutamine in a 1 M aqueous solution of sodium carbonate in a flask, and cool the mixture in an ice bath.
- While stirring vigorously, add benzyl chloroformate dropwise to the solution, ensuring the temperature is maintained below 5 °C.^[4]
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
^[4]
- Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
- Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.
- Extract the product, N-Cbz-L-glutamine, with ethyl acetate (3x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glutamine.

Step 2: Cyclization to form 3-N-Cbz-amino-2,6-Dioxo-piperidine

The N-Cbz-L-glutamine is then cyclized to form the glutarimide ring. 1,1'-Carbonyldiimidazole (CDI) is an effective cyclizing agent for this transformation.[\[6\]](#)

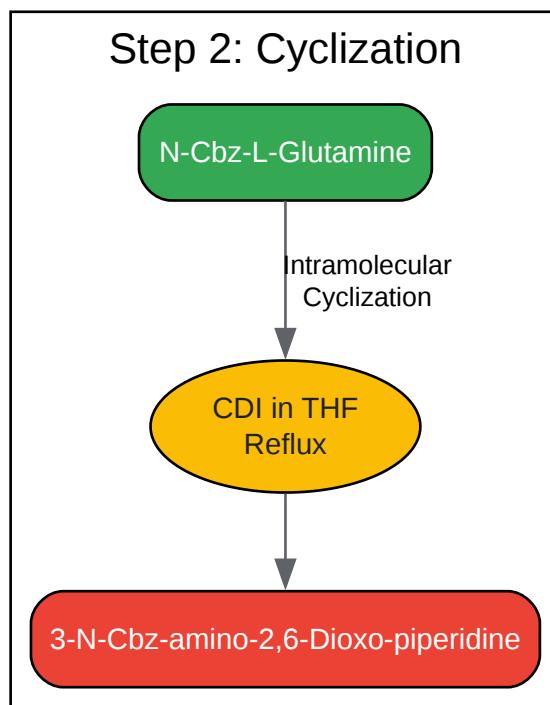
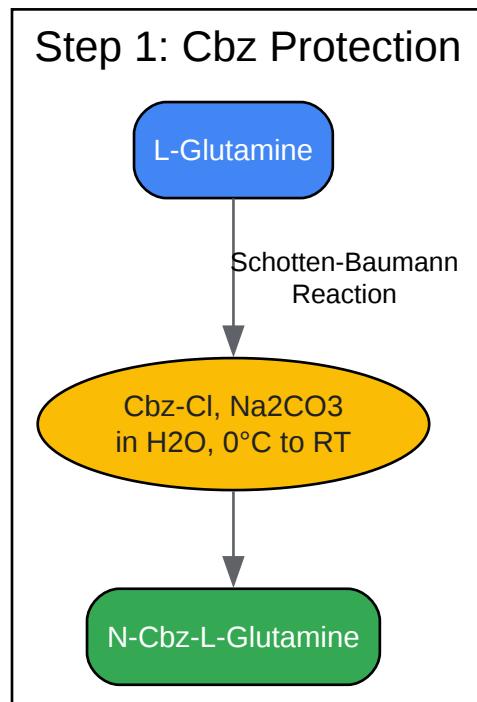
Materials:

- N-Cbz-L-glutamine (1.0 equivalent)
- 1,1'-Carbonyldiimidazole (CDI) (1.0-1.5 equivalents)
- Anhydrous Tetrahydrofuran (THF)

Protocol:

- Dissolve N-Cbz-L-glutamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add 1,1'-carbonyldiimidazole to the solution.
- Reflux the reaction mixture for approximately 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[\[6\]](#)
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting residue can be purified by silica gel column chromatography to yield **3-N-Cbz-amino-2,6-Dioxo-piperidine**.

Synthesis of 3-N-Cbz-amino-2,6-Dioxo-piperidine



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A flowchart illustrating the two-step synthesis of the target compound.

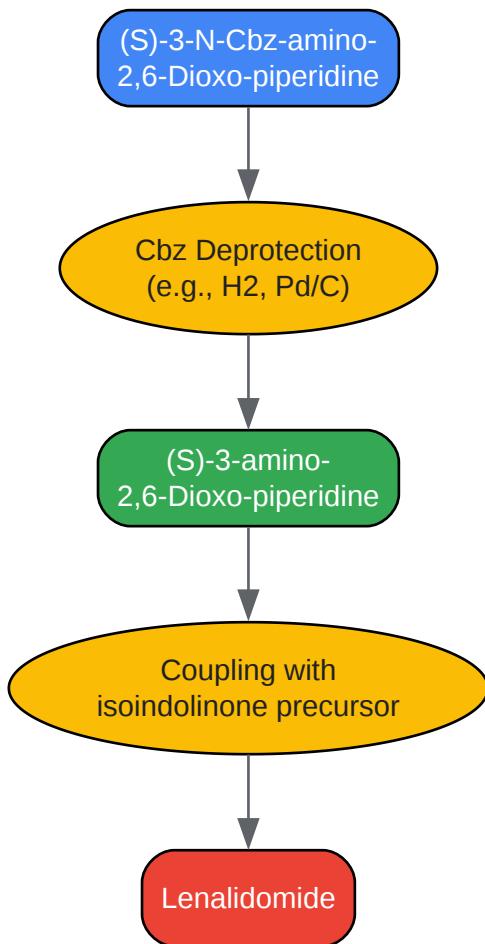
Applications and Biological Relevance

3-N-Cbz-amino-2,6-Dioxo-piperidine is a crucial intermediate in the synthesis of several biologically active molecules.

Precursor to Lenalidomide

The (S)-enantiomer of **3-N-Cbz-amino-2,6-Dioxo-piperidine** is a key precursor in the manufacture of Lenalidomide, a thalidomide analogue used in the treatment of multiple myeloma and certain myelodysplastic syndromes.^[7] The synthesis involves the deprotection of the Cbz group to yield 3-amino-2,6-dioxopiperidine, which is then coupled with a substituted isoindolinone moiety.^{[8][9]}

Role as a Synthetic Intermediate



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The synthetic pathway from the title compound to Lenalidomide.

Biological Activity of Derivatives

Derivatives of N-Cbz-aminoglutaramide have been investigated for their pharmacological properties. Studies have shown that these compounds can exhibit moderate anticonvulsant and hypnotic activities.[\[10\]](#) This suggests that the glutaramide scaffold is a promising starting point for the development of new central nervous system agents.

Cbz Group Deprotection

For subsequent synthetic steps, such as the synthesis of Lenalidomide, the Cbz protecting group must be removed. The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[\[11\]](#)[\[12\]](#)

Materials:

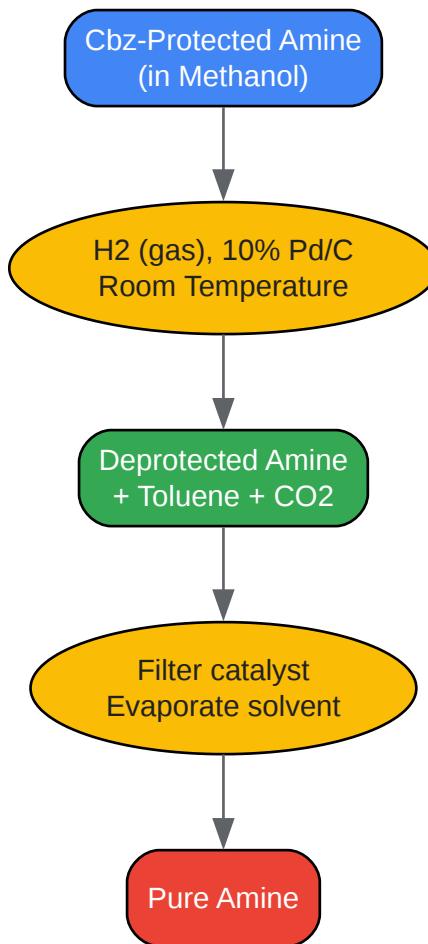
- Cbz-protected compound (1.0 equivalent)
- 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
- Methanol or Ethanol
- Hydrogen (H₂) gas

Protocol:

- Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a hydrogenation flask.
- Carefully add the 10% Pd/C catalyst to the solution.[\[4\]](#)
- Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.[\[4\]](#)
- Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

- Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[12]
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Cbz Deprotection Workflow



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General workflow for the catalytic hydrogenolysis of a Cbz group.

Conclusion

3-N-Cbz-amino-2,6-Dioxo-piperidine is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its straightforward preparation from L-glutamine and its critical role as an intermediate in the synthesis of high-value therapeutics like Lenalidomide underscore its importance. The chemical versatility of the glutarimide core,

combined with the robust and reliable chemistry of the Cbz protecting group, ensures that this compound will remain a key building block in the development of new chemical entities. This guide provides the foundational technical information required for its synthesis and application in a research and development setting.

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